[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate
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Overview
Description
[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate is a complex organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both chloro-acetyl and benzyl ester functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate typically involves the reaction of chloroacetic acid with 2-chloro-acetylamino-benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the carbonylation of methylene chloride or the oxidation of vinylidene chloride. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to produce the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminium hydride, sodium borohydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Substitution: Formation of amides or ethers
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Hydrolysis: Formation of chloroacetic acid and 2-chloro-acetylamino-benzyl alcohol.
Scientific Research Applications
[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate involves its interaction with specific molecular targets. The chloro-acetyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Chloroacetyl chloride
- Chloroacetic acid methyl ester
- Chloroacetic acid ethyl ester
Uniqueness
[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate is unique due to its dual functional groups, which provide versatility in chemical reactions. Unlike simpler compounds such as chloroacetyl chloride or chloroacetic acid esters, this compound can participate in a broader range of reactions, making it valuable for diverse applications in research and industry .
Properties
IUPAC Name |
[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c12-5-10(15)14-9-4-2-1-3-8(9)7-17-11(16)6-13/h1-4H,5-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZAZLKLYGPVKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CCl)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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